Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate

Description

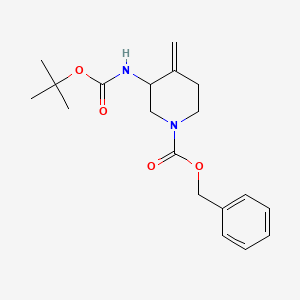

Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl ester at position 1, a tert-butoxycarbonylamino (Boc-amino) group at position 3, and a methylene substituent at position 3. This structure renders it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules.

Properties

Molecular Formula |

C19H26N2O4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

benzyl 4-methylidene-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H26N2O4/c1-14-10-11-21(12-16(14)20-17(22)25-19(2,3)4)18(23)24-13-15-8-6-5-7-9-15/h5-9,16H,1,10-13H2,2-4H3,(H,20,22) |

InChI Key |

IRDDOBBMQUZOMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1=C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The protected amine is then subjected to further reactions to introduce the benzyl and methylene groups. Common solvents used in these reactions include tetrahydrofuran (THF) and dichloromethane (DCM), and the reactions are often carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Deprotection using TFA in DCM, followed by nucleophilic substitution with alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of methyl-substituted piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality .

Biology and Medicine: Its piperidine core is a common scaffold in many pharmacologically active compounds, making it a valuable building block for drug discovery .

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with the target protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related piperidine derivatives:

Reactivity Insights :

- The target compound’s Boc-amino group is acid-labile, enabling controlled deprotection, whereas 1-Ts’s tosyl group requires stronger nucleophiles (e.g., azide) for displacement.

- The 4-methylene group in the target compound reduces ring flexibility compared to 1-Boc and 1-Ts, which have ketones at C4. This difference may influence their utility in stereoselective syntheses .

Key Research Findings and Trends

- Stability : The Boc group in the target compound offers superior stability under basic conditions compared to the tosyl group in 1-Ts, which is prone to hydrolysis .

- Conformational Effects : The 4-methylene group in the target compound restricts piperidine ring puckering, a feature absent in 1-Boc and 1-Ts, which adopt more flexible conformations .

- Synthetic Utility : Compounds like 1-Boc and the target compound are prioritized in combinatorial chemistry due to their orthogonal protecting groups, enabling multi-step syntheses .

Biological Activity

Benzyl 3-(tert-butoxycarbonylamino)-4-methylene-piperidine-1-carboxylate, a compound with the CAS number 2891597-56-9, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C19H28N2O4

- Molecular Weight : 344.44 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups, followed by the introduction of a benzyl moiety. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of controlling reaction conditions to achieve high yields and purity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Organism | Activity (μg/mm²) |

|---|---|---|

| Benzyl derivative A | S. aureus | 0.88 |

| Benzyl derivative B | P. aeruginosa | 0.44 |

Anticancer Activity

In preclinical studies, certain piperidine derivatives have demonstrated promising anticancer activity. For example, compounds structurally related to this compound have shown efficacy against ovarian cancer xenografts in animal models, achieving tumor growth suppression rates exceeding 90% .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Sciendo evaluated various piperidine derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with the benzyl group exhibited enhanced activity compared to non-benzylated analogs. -

Case Study on Anticancer Potential :

In a study assessing the anticancer effects of piperidine derivatives, researchers found that certain modifications to the benzyl group significantly increased cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that merits further investigation.

Research Findings

Recent research has focused on understanding the mechanism of action of these compounds. It has been suggested that their biological activity may be attributed to their ability to interact with specific cellular targets involved in microbial resistance and cancer cell proliferation .

Toxicity and Safety Profile

Safety assessments indicate that while many piperidine derivatives exhibit desirable biological activities, careful evaluation of toxicity is essential. Preliminary studies suggest low toxicity profiles in vitro, but comprehensive in vivo studies are necessary to confirm safety before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.